The Structural and Supramolecular Dynamics of H-Val-Val-Phe-OH: A Technical Guide
The Structural and Supramolecular Dynamics of H-Val-Val-Phe-OH: A Technical Guide
Executive Summary
H-Val-Val-Phe-OH (VVF) is a hydrophobic tripeptide often utilized as a model system for studying
This guide provides a rigorous technical analysis of H-Val-Val-Phe-OH, moving beyond basic descriptions to address the "difficult sequence" synthesis phenomena and the thermodynamics of its steric zipper assembly.
Molecular Architecture & Physicochemical Profile[1]
The VVF sequence is defined by high hydrophobicity and significant steric bulk. The presence of two consecutive Valine residues creates a rigid backbone due to the
Chemical Identity
| Property | Value | Notes |
| Sequence | H-Val-Val-Phe-OH | N-to-C Direction |
| Formula | Zwitterionic at neutral pH | |
| Molecular Weight | 363.46 g/mol | Monoisotopic |
| pI (Theoretical) | ~5.95 | Calculated from terminal pKa values (~2.3, ~9.6) |
| Hydropathy Index | Highly Hydrophobic | Val (+4.2), Phe (+2.8) |
| Solubility | Poor in | Soluble in HFIP, DMSO, DMF, or pH < 2 / pH > 10 |
Structural Dynamics
The C-terminal Phenylalanine provides aromatic
Supramolecular Assembly & Thermodynamics
Understanding the assembly of H-Val-Val-Phe-OH requires distinguishing between controlled assembly and non-specific aggregation.
The Steric Zipper Mechanism
Unlike amphiphilic peptides that form micelles, VVF assembles via dry interfaces. The hydrophobic side chains interdigitate like the teeth of a zipper, excluding water molecules. This process is entropically driven (release of solvation water) and enthalpically stabilized (hydrogen bonding along the backbone).
Pathway Diagram
The following diagram illustrates the assembly trajectory and the critical influence of pH on the uncapped peptide.
Figure 1: Self-assembly pathway of H-Val-Val-Phe-OH. Note the kinetic trap (precipitation) that occurs near the isoelectric point (pI).
Chemical Synthesis Protocol (SPPS)[2][3]
Synthesizing H-Val-Val-Phe-OH is deceptively difficult. The coupling of two consecutive
The "Val-Val" Challenge
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Problem: Incomplete coupling leads to deletion sequences (e.g., H-Val-Phe-OH).
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Solution: Use of chaoticotropes (to disrupt aggregation on resin) and high-efficiency coupling reagents.[1]
Optimized Fmoc-SPPS Protocol
Resin Selection: 2-Chlorotrityl Chloride (2-CTC) resin is recommended to prevent diketopiperazine (DKP) formation, a common side reaction with C-terminal Pro or Phe dipeptides.
| Step | Reagent/Condition | Critical Technical Insight |
| 1. Loading | Fmoc-Phe-OH + DIPEA in DCM | Low loading (0.3–0.5 mmol/g) reduces inter-chain aggregation. |
| 2. Deprotection | 20% Piperidine in DMF (2 x 5 min) | Monitor UV absorbance to ensure complete Fmoc removal. |
| 3. Coupling 1 (Val) | Fmoc-Val-OH (4 eq), HATU (3.9 eq), HOAt (4 eq), DIPEA (8 eq) | Double Couple: Perform this step twice. HATU/HOAt is superior to HBTU for hindered residues. |
| 4. Coupling 2 (Val) | Fmoc-Val-OH (4 eq), HATU (3.9 eq), HOAt (4 eq), DIPEA (8 eq) | Critical Step: The most difficult coupling. Extended reaction time (1-2 hours) is required. |
| 5. Cleavage | 95% TFA, 2.5% TIS, 2.5% | 2-CTC resin allows cleavage with mild acid (1% TFA in DCM) if side-chain protection needs to be retained, but 95% TFA is standard for full cleavage. |
Synthesis Workflow Diagram
Figure 2: SPPS workflow highlighting the critical double-coupling step required for the Val-Val linkage.
Characterization & Validation
Once synthesized, the peptide must be validated for both chemical identity and supramolecular state.
Chemical Verification
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Mass Spectrometry (ESI-MS): Look for
. -
HPLC: Use a C18 column. Due to high hydrophobicity, use a gradient starting at higher organic content (e.g., 20-80% ACN) to prevent irreversible adsorption or precipitation on the column head.
Supramolecular Characterization
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Circular Dichroism (CD):
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Signature: A minimum at ~216-218 nm indicates
-sheet structure. -
Protocol: Dissolve in HFIP (monomer state), then dilute into water. Monitor the transition from random coil (min at 195 nm) to
-sheet over time.
-
-
Thioflavin T (ThT) Assay:
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VVF fibrils bind ThT, causing fluorescence enhancement (Ex: 440nm, Em: 480nm). This confirms the presence of amyloid-like steric zippers.
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-
Microscopy (TEM/AFM):
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Expect to see straight, unbranched fibrils with diameters ranging from 5-10 nm.
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Applications in Drug Development
Amyloid Inhibition Models
H-Val-Val-Phe-OH serves as a core fragment of the Alzheimer's A
Enzyme Kinetics (Thermolysin)
Thermolysin, a metalloprotease, exhibits specificity for hydrophobic residues at the P1' position. VVF is often used in reverse-hydrolysis studies to demonstrate enzymatic peptide synthesis or as a substrate to map the S1' pocket specificity of thermolysin-like proteases [2].
References
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Gazit, E. (2002). "A possible role for pi-stacking in the self-assembly of amyloid fibrils." FASEB Journal. (Context: Establishes the role of Phe-stacking in short peptide assembly).
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Bouchard, M. et al. (2001). "Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis." Biotechnology and Bioengineering. (Context: Thermolysin kinetics with hydrophobic substrates).
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Sawaya, M.R. et al. (2007). "Atomic structures of amyloid cross-beta spines reveal varied steric zippers." Nature.[1] (Context: Structural basis of steric zippers in Val/Phe rich peptides).
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Carpino, L.A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. (Context: Use of HOAt for hindered couplings like Val-Val).
